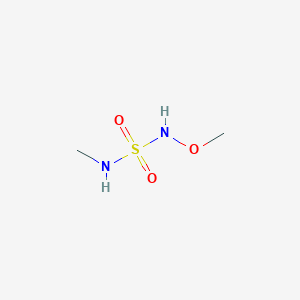
4,4'-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) is an organic compound known for its unique structure and properties This compound is characterized by its extended conjugated system, which imparts significant electronic and optical properties
準備方法
The synthesis of 4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) typically involves multi-step organic reactions. One common method includes the coupling of phenylbuta-1,3-diene derivatives with a phenylene core under specific conditions. The reaction conditions often require the use of catalysts and controlled environments to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
化学反応の分析
4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
作用機序
The mechanism by which 4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) exerts its effects is primarily through its interaction with molecular targets in biological systems. Its extended conjugated system allows it to interact with various enzymes and receptors, potentially modulating their activity. The pathways involved often include signal transduction mechanisms that are influenced by the compound’s electronic properties .
類似化合物との比較
When compared to similar compounds, 4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) stands out due to its unique structure and properties. Similar compounds include:
S,S’- (1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea: Known for its applications in organic synthesis and materials science.
Phenol, 4,4’-(1-methylethylidene)bis-: Commonly used in the production of polycarbonate plastics and epoxy resins.
The uniqueness of 4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) lies in its extended conjugated system, which imparts distinct electronic and optical properties, making it highly valuable in advanced material applications.
特性
CAS番号 |
106577-46-2 |
|---|---|
分子式 |
C32H16N6 |
分子量 |
484.5 g/mol |
IUPAC名 |
2-phenyl-4-[4-(2,4,4-tricyano-3-phenylbuta-1,3-dienyl)phenyl]buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C32H16N6/c33-17-27(31(29(19-35)20-36)25-7-3-1-4-8-25)15-23-11-13-24(14-12-23)16-28(18-34)32(30(21-37)22-38)26-9-5-2-6-10-26/h1-16H |
InChIキー |
ACCNZXULXVFFCR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)C(=CC2=CC=C(C=C2)C=C(C#N)C(=C(C#N)C#N)C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


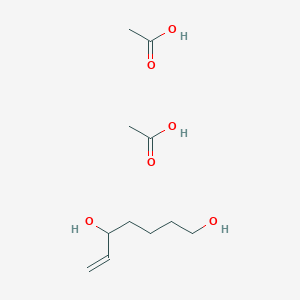
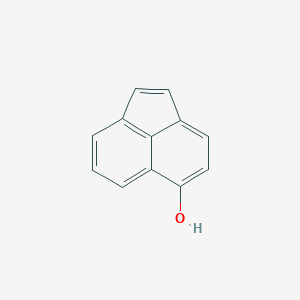
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)

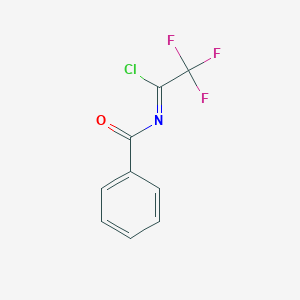
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
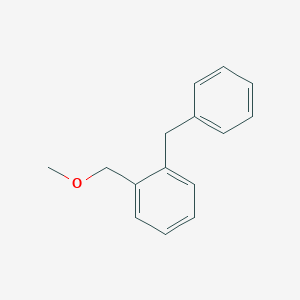

![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)

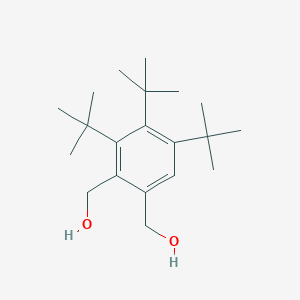
![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

